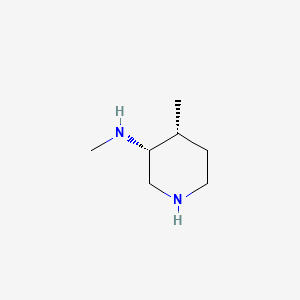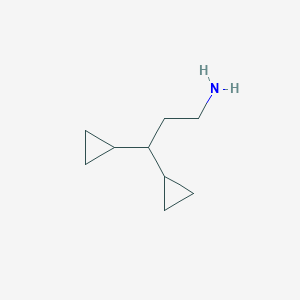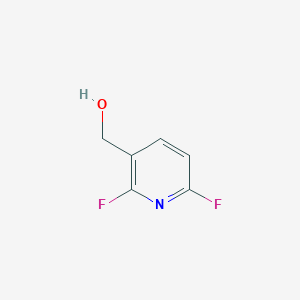
(2,6-Difluoropyridin-3-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2,6-Difluoropyridin-3-yl)methanol” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2 and 6 positions of the ring are substituted with fluorine atoms, and the 3 position is substituted with a methanol group.Physical And Chemical Properties Analysis
“(2,6-Difluoropyridin-3-yl)methanol” is a liquid at room temperature . Its molecular weight is 145.11 g/mol.Scientific Research Applications
Organic Synthesis
(2,6-Difluoropyridin-3-yl)methanol: is a valuable building block in organic synthesis. Its presence in a compound can significantly alter the compound’s reactivity and stability, making it a useful reagent for constructing complex molecular architectures. This compound is particularly useful in the synthesis of fluorinated pyridines, which are important intermediates in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .
Drug Discovery
In the realm of drug discovery, (2,6-Difluoropyridin-3-yl)methanol can be utilized to introduce fluorine atoms into potential therapeutic agents. Fluorine atoms can greatly influence the biological activity of a molecule, including its metabolic stability and ability to bind to biological targets. This compound can serve as a precursor for the synthesis of fluorinated analogs of bioactive molecules, potentially leading to the development of new medications .
Material Science
The unique properties of (2,6-Difluoropyridin-3-yl)methanol extend to material science, where it can be used to synthesize fluorinated materials with desirable properties such as increased resistance to solvents and thermal stability. These materials can be applied in various high-tech industries, including electronics and aerospace.
Agricultural Chemistry
Fluorinated compounds like (2,6-Difluoropyridin-3-yl)methanol are often used in the synthesis of agrochemicals. The introduction of fluorine atoms can lead to compounds with improved physical, biological, and environmental properties. This can result in more effective pesticides and herbicides with potentially lower toxicity and better environmental profiles .
Radiolabeling and Imaging
(2,6-Difluoropyridin-3-yl)methanol: can be used in the synthesis of 18F-labeled compounds, which are important in positron emission tomography (PET) imaging. This application is particularly relevant in the field of oncology, where such compounds are used as tracers to visualize and quantify biological processes at the molecular level .
Catalysis
In catalysis, (2,6-Difluoropyridin-3-yl)methanol can be employed to modify catalysts or to create new catalytic systems. The fluorine atoms can alter the electronic properties of the catalyst, potentially leading to increased activity or selectivity in various chemical reactions .
Environmental Chemistry
This compound’s potential applications in environmental chemistry include the development of sensors and detectors for fluorinated compounds, which are often potent greenhouse gases. By incorporating (2,6-Difluoropyridin-3-yl)methanol into sensor materials, it may be possible to create more sensitive and selective devices for environmental monitoring .
Nanotechnology
Lastly, (2,6-Difluoropyridin-3-yl)methanol can be used in the synthesis of fluorinated nanomaterials. These materials can have unique properties such as high surface area, reactivity, and the ability to form self-assembled structures, which are valuable in the development of nanoscale devices and systems.
Safety and Hazards
properties
IUPAC Name |
(2,6-difluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVIWNFMWKXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




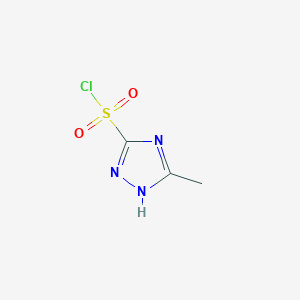
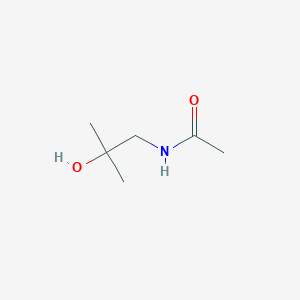

![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)


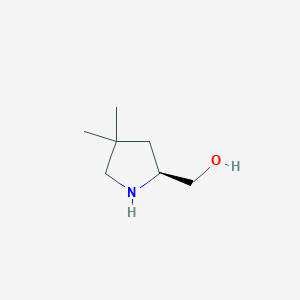

![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)
